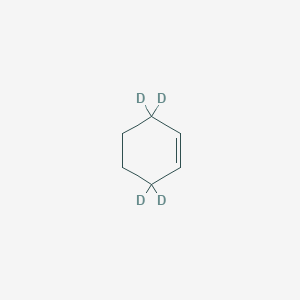
Cyclohexene-3,3,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene-3,3,6,6-d4 is a deuterated derivative of cyclohexene, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 6 positions. This compound is particularly useful in various scientific studies due to its unique isotopic labeling, which allows for detailed mechanistic and structural investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene-3,3,6,6-d4 can be synthesized through the Diels-Alder reaction of butadiene-1,1,4,4-d4 with ethylene . The reaction typically involves the use of a deuterated diene and a suitable dienophile under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated starting materials and catalysts to facilitate the reaction. The process may require specialized equipment to handle deuterated compounds and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclohexene-3,3,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated cyclohexanone derivatives.
Reduction: Reduction reactions can yield deuterated cyclohexane.
Substitution: Allylic substitution reactions can introduce new functional groups at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as N-bromosuccinimide for allylic bromination.
Major Products:
Oxidation: Deuterated cyclohexanone.
Reduction: Deuterated cyclohexane.
Substitution: Allylically substituted deuterated cyclohexenes.
Scientific Research Applications
Cyclohexene-3,3,6,6-d4 is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into reaction mechanisms and structural dynamics. Applications include:
Chemistry: Studying reaction pathways and intermediates using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Investigating metabolic pathways and enzyme mechanisms.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Enhancing the stability and performance of materials through isotopic labeling.
Mechanism of Action
The mechanism of action of Cyclohexene-3,3,6,6-d4 involves its participation in various chemical reactions, where the deuterium atoms provide a unique isotopic signature. This allows researchers to track the compound’s behavior and interactions at the molecular level. The deuterium atoms can influence reaction rates and pathways, providing insights into the underlying mechanisms.
Comparison with Similar Compounds
Cyclohexene: The non-deuterated parent compound.
3,3,6,6-Tetramethylcyclohexene: A structurally similar compound with methyl groups instead of deuterium atoms.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another related compound with a different functional group arrangement.
Uniqueness: Cyclohexene-3,3,6,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in mechanistic and structural studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as NMR spectroscopy, making it a valuable tool in various scientific fields.
Properties
CAS No. |
1521-56-8 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
86.17 g/mol |
IUPAC Name |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
InChI Key |
HGCIXCUEYOPUTN-KHORGVISSA-N |
SMILES |
C1CCC=CC1 |
Isomeric SMILES |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
Canonical SMILES |
C1CCC=CC1 |
Synonyms |
Cyclohexene-3,3,6,6-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















